molecular formula C10H6F16O4S B1607683 Bis(2,2,3,3,4,4,5,5-octafluoropentyl) sulfate CAS No. 755-37-3

Bis(2,2,3,3,4,4,5,5-octafluoropentyl) sulfate

Cat. No. B1607683
CAS RN: 755-37-3
M. Wt: 526.19 g/mol
InChI Key: INHUGMSOQLWBTP-UHFFFAOYSA-N
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Description

Bis(2,2,3,3,4,4,5,5-octafluoropentyl) sulfate is a chemical compound with the molecular formula C10H6F16O4S . Its molecular weight is 526.19 g/mol . The compound is also known by other names such as Bis(1H,1H,5H-octafluoropentyl) sulphate .


Molecular Structure Analysis

The molecular structure of Bis(2,2,3,3,4,4,5,5-octafluoropentyl) sulfate consists of two 2,2,3,3,4,4,5,5-octafluoropentyl groups attached to a sulfate group . The InChI string of the compound is InChI=1S/C10H6F16O4S/c11-3(12)7(19,20)9(23,24)5(15,16)1-29-31(27,28)30-2-6(17,18)10(25,26)8(21,22)4(13)14/h3-4H,1-2H2 .


Physical And Chemical Properties Analysis

Bis(2,2,3,3,4,4,5,5-octafluoropentyl) sulfate has a molecular weight of 526.19 g/mol . It has a computed XLogP3-AA value of 5.4 . The compound has a rotatable bond count of 12 and a topological polar surface area of 61 Ų . The exact mass and monoisotopic mass of the compound are 525.9731304 g/mol .

Scientific Research Applications

Phase Behavior and Micelle Formation

A study by Xing Dong and colleagues (2002) explored the use of a surfactant structurally similar to Bis(2,2,3,3,4,4,5,5-octafluoropentyl) sulfate to stabilize water-in-CO2 microemulsions. This research is significant for understanding the phase behavior and micelle size in novel microdispersion systems under supercritical CO2 conditions, indicating potential for applications in enhanced oil recovery and drug delivery systems (Xing Dong et al., 2002).

Selective Sensing of Sulfate

Carsten Reyheller and S. Kubik (2007) developed a fluorescent bis(cyclopeptide) for selective sensing of sulfate in aqueous solutions. This application is pivotal for environmental monitoring and the analytical detection of sulfate ions, highlighting the compound's utility in creating sensitive and selective sensors (Reyheller & Kubik, 2007).

Coordination Polymers and Network Structures

Research by L. Carlucci et al. (2003) showed the influence of SO42− anions in the self-assembly of polymeric coordination architectures. This study provides insights into the structural chemistry of coordination polymers, which can be applied in material science for the development of novel materials with specific electronic, magnetic, or catalytic properties (Carlucci et al., 2003).

Cross-Linking Studies

J. M. Salhany et al. (1990) discussed the in situ cross-linking of human erythrocyte band 3 by compounds structurally related to Bis(2,2,3,3,4,4,5,5-octafluoropentyl) sulfate. This study contributes to our understanding of protein-protein interactions and the structural integrity of cellular components, with implications for biomedical research (Salhany et al., 1990).

Surfactant Properties and Environmental Applications

Research by D. Ono and colleagues (2005) investigated bis(sodium sulfate) surfactants derived from diethyl tartrate for their solubility, micelle formation, and biodegradability. This study highlights the environmental applications of such compounds, offering insights into the design of biodegradable surfactants with low environmental impact (Ono et al., 2005).

properties

IUPAC Name

bis(2,2,3,3,4,4,5,5-octafluoropentyl) sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F16O4S/c11-3(12)7(19,20)9(23,24)5(15,16)1-29-31(27,28)30-2-6(17,18)10(25,26)8(21,22)4(13)14/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHUGMSOQLWBTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OS(=O)(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371101
Record name bis(2,2,3,3,4,4,5,5-octafluoropentyl) sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2,2,3,3,4,4,5,5-octafluoropentyl) sulfate

CAS RN

755-37-3
Record name bis(2,2,3,3,4,4,5,5-octafluoropentyl) sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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